Benzyl 2-amino-2-(azetidin-3-yl)acetate
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Overview
Description
Benzyl 2-amino-2-(azetidin-3-yl)acetate is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle. Azetidine derivatives are known for their significant biological activities and are used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by hydrogenation and subsequent reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-amino-2-(azetidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the azetidine ring .
Scientific Research Applications
Benzyl 2-amino-2-(azetidin-3-yl)acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl 2-amino-2-(azetidin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A natural product found in certain plants, known for its biological activities.
Azetidine-3-carboxylic acid: An analogue of β-proline, used in the synthesis of peptides.
(Azetidin-2-yl)acetic acid: An analogue of homoproline, studied for its potential as a GABA-uptake inhibitor.
Uniqueness
Benzyl 2-amino-2-(azetidin-3-yl)acetate is unique due to its specific functional groups and the presence of the benzyl moiety, which can enhance its biological activity and chemical reactivity compared to other azetidine derivatives .
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
benzyl 2-amino-2-(azetidin-3-yl)acetate |
InChI |
InChI=1S/C12H16N2O2/c13-11(10-6-14-7-10)12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8,13H2 |
InChI Key |
XONHPXARMWRCEV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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